N1-(2-nitrophenyl)-N2-phenyloxalamide

Übersicht

Beschreibung

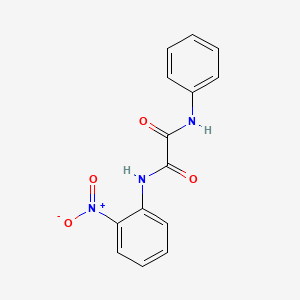

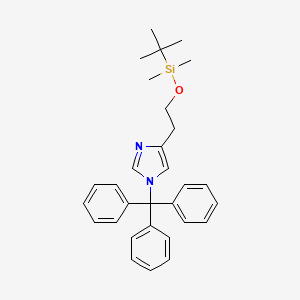

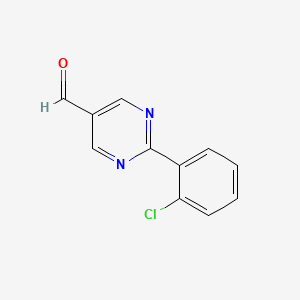

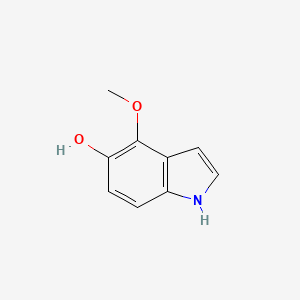

“N1-(2-nitrophenyl)-N2-phenyloxalamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound’s structure likely contains a nitrophenyl group, which is a phenyl ring (a hexagonal ring of carbon atoms) with a nitro group (-NO2) attached, and a phenyloxalamide group, which is a type of amide .

Synthesis Analysis

The synthesis of similar compounds often involves acylation reactions, where an acyl group is transferred from one molecule to another . For instance, N-phenyl-N-{[(2-nitrophenyl)-acetyl]oxy}benzamide has been synthesized by the reaction of N-hydroxy-N-phenylbenzamide with 2-(2-nitrophenyl)acetyl chloride .Wissenschaftliche Forschungsanwendungen

Urease Inhibitor in Agriculture

“N-(2-Nitrophenyl)-N’-phenylethanediamide” is used as a urease inhibitor in agriculture. It has been shown to be effective in reducing ammonia emissions from cattle urine applied to pasture soils . This compound can extend the longevity of urease inhibition and reduce ammonia emissions compared to other commonly used inhibitors . This application is particularly important in enhancing fertilizer nitrogen use efficiency .

Anti-Biofilm Activity

Compounds based on a (2-nitrophenyl)methanol scaffold, which is similar to “N1-(2-nitrophenyl)-N2-phenyloxalamide”, have shown promising results as inhibitors of PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . These compounds have displayed anti-biofilm activity and a tight-binding mode of action .

Potential Anti-Infective

The same compounds that have shown anti-biofilm activity also have potential as anti-infectives . They have shown greater effectiveness and longevity at reducing ammonia emissions compared to other compounds . This could potentially be exploited for the design of novel anti-infectives .

Plant Hormone Production

Indole derivatives, which include “N1-(2-nitrophenyl)-N2-phenyloxalamide”, are involved in the production of plant hormones . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Biological and Clinical Applications

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, providing a valuable idea for treatment and binding with high affinity to multiple receptors .

Alterations in Gene Expression

Bioactive “N-(2-hydroxy-5-nitrophenyl) acetamide”, a derivative of “N1-(2-nitrophenyl)-N2-phenyloxalamide”, has been found to elicit alterations in the Arabidopsis thaliana expression profile of several genes .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-(2-nitrophenyl)-N-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4/c18-13(15-10-6-2-1-3-7-10)14(19)16-11-8-4-5-9-12(11)17(20)21/h1-9H,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSQAAHZJQRRIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-nitrophenyl)-N'-phenylethanediamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B3306563.png)

![Methyl 4-[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]-3-thiomorpholinecarboxylate 1,1-dioxide](/img/structure/B3306666.png)